1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Overview
Description
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, commonly known as INDICA, is a synthetic indoleamine derivative of the indole family. It is a structural analog of serotonin and has been studied for its potential therapeutic applications. INDICA has been studied for its ability to modulate the activity of serotonin receptors and for its potential to act as a serotonin reuptake inhibitor. In
Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential use in antiviral drug development .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This structural component can be leveraged to develop new derivatives with potent anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The structural complexity and diverse functionality of these compounds allow them to interact with various biological targets, making them suitable candidates for cancer therapy research .
Anti-HIV Effects
Research has indicated that indole derivatives can also play a role in anti-HIV medication. The ability of these compounds to bind with key proteins involved in the HIV replication cycle makes them valuable for further exploration in this field .
Antioxidant Capabilities
Compounds with an indole base structure have been identified as potential antioxidants. Their ability to neutralize free radicals suggests they could be used to combat oxidative stress-related diseases .
Antimicrobial and Antitubercular Activities
The indole scaffold is instrumental in the development of antimicrobial and antitubercular agents. Its incorporation into medicinal compounds enhances their effectiveness against a broad spectrum of microbial pathogens .
Antidiabetic Potential
Indole-based compounds have shown promise in antidiabetic drug research. Their interaction with biological pathways relevant to diabetes management indicates potential applications in treating this chronic condition .
Antimalarial and Anticholinesterase Activities
Lastly, indole derivatives have been explored for their antimalarial and anticholinesterase activities. These properties highlight the potential of indole-based compounds in the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s .
properties
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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